molecular formula C7H10N2O5 B8298136 2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

2-Carboxy-4-oxo-2-imidazolidinepropanoic acid

Cat. No. B8298136
M. Wt: 202.16 g/mol
InChI Key: OCJZYNANYYCWKX-UHFFFAOYSA-N
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Patent
US05053422

Procedure details

A mixture of 2-carboxy-4-oxo-2-imidazolidine-propanoic acid (2 g, 9.89 mmol), hexamethyldisilazane (20 mol) and trimethylchlorosilane (10 ml) in dry acetonitrile (50 ml) was refluxed under nitrogen for 4 hours. After cooling, the precipitate was filtered off and the filtrate was evaporated under vacuum. The residue was dissolved in methanol (20 ml) containing some drops of concentrated hydrochloric acid and stirred for 10 minutes. The insoluble material was filtered off and the filtrate was evaporated to dryness. The residue was triturated with acetonitrile and crystallized with tetrahydrofuran (250 ml) to yield 0.9 g (50%) of the title compound, m.p. 207° C. (with decomposition). NMR (DMSO-d6): deltaH : 9.20 (b.s., 1H, NH); 3.82 and 3.46 (ABq, J=16.8 Hz, 2H, NCH2CO); 2.90-1.80 (c.a., 4H, CH2 -CH2). MS (E.I., 70 eV, 1.5 mA) m/z=184 (M+), 139 (M--COOH)+, 83 (C3H3N2O)30 .
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([CH2:10][CH2:11][C:12]([OH:14])=O)[NH:8][C:7](=[O:9])[CH2:6][NH:5]1)([OH:3])=[O:2].C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl>C(#N)C>[O:9]=[C:7]1[CH2:6][N:5]2[C:12](=[O:14])[CH2:11][CH2:10][C:4]2([C:1]([OH:3])=[O:2])[NH:8]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C1(NCC(N1)=O)CCC(=O)O
Name
Quantity
20 mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (20 ml)
ADDITION
Type
ADDITION
Details
containing some drops of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetonitrile
CUSTOM
Type
CUSTOM
Details
crystallized with tetrahydrofuran (250 ml)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1NC2(N(C1)C(CC2)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.